molecular formula C10H10N2O2S B037739 Ethyl 5-cyano-6-mercapto-2-methylnicotinate CAS No. 113858-90-5

Ethyl 5-cyano-6-mercapto-2-methylnicotinate

Cat. No.: B037739
CAS No.: 113858-90-5
M. Wt: 222.27 g/mol
InChI Key: YMUNSRSFLNLDAF-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a high-value, multi-functional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This ester-substituted nicotinate derivative features a reactive thiol (mercapto) group and an electron-withdrawing nitrile (cyano) group, making it a versatile scaffold for the synthesis of diverse chemical libraries. Its primary research application lies in the development of novel kinase inhibitors, where it can serve as a core heterocycle to interact with the ATP-binding pocket. The molecule's structure is particularly amenable to structural analog synthesis through S-alkylation of the thiol or further functionalization of the ester and nitrile groups, enabling structure-activity relationship (SAR) studies. Researchers utilize this compound in the exploration of potential therapeutic agents for oncology, inflammatory diseases, and central nervous system (CNS) disorders. The presence of the 6-mercapto functionality allows for the formation of disulfide bonds or thioether linkages, facilitating its use in bioconjugation and prodrug strategies. For research purposes only.

Properties

IUPAC Name

ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUNSRSFLNLDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352227
Record name Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

113858-90-5
Record name Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Condensation in Dichloromethane

The first step involves the formation of a pyridine intermediate through a condensation reaction. Ethyl acetoacetate reacts with cyanoacetic acid derivatives in dichloromethane (DCM) under reflux conditions at 40°C for 8 hours. The DCM solvent facilitates the reaction’s mild conditions, avoiding side reactions such as polymerization. While the exact mechanism remains proprietary, the reaction likely proceeds via a Knoevenagel condensation followed by cyclization to form the pyridine ring.

Reaction Optimization and Conditions

Optimizing reaction parameters is critical for achieving high purity and yield. Table 1 summarizes the conditions for each synthetic step:

Table 1: Reaction Parameters for this compound Synthesis

StepReagents/SolventsTemperatureTimeKey Considerations
1Dichloromethane40°C8 hAvoid moisture; reflux setup
2Sodium ethanolate/ethanol0–20°C0.17 hIce cooling; slow reagent addition

The extended reaction time in Step 1 suggests kinetic challenges in pyridine ring formation, while the short duration of Step 2 highlights the reactivity of sodium ethanolate. Industrial-scale production would require efficient heat management systems to maintain low temperatures during thiolation.

Analytical Characterization

The final product is characterized by its molecular formula (C₁₀H₁₀N₂O₂S) and molecular weight (222.26 g/mol). Suppliers such as TRC and AK Scientific confirm purity levels ≥95% via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include:

  • ¹H NMR : A singlet at δ 2.6 ppm (2-methyl group) and a triplet at δ 1.3 ppm (ethyl ester protons).

  • IR Spectroscopy : Stretching vibrations at 2200 cm⁻¹ (C≡N) and 2550 cm⁻¹ (S-H) .

Chemical Reactions Analysis

Ethyl 5-cyano-6-mercapto-2-methylnicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

ECM is characterized by the presence of a cyano group and a mercapto (thiol) group attached to a nicotinic acid derivative. Its molecular formula is C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S, with a molecular weight of approximately 222.26 g/mol. The compound features a pyridine ring, which contributes to its unique properties and potential biological activities.

Scientific Research Applications

1. Pharmacological Potential

Recent studies have indicated that ECM may have significant pharmacological effects, including:

  • Enzyme Inhibition: Research suggests that ECM can inhibit specific enzymes involved in various biological processes. This inhibition could be relevant for developing therapeutic agents targeting diseases associated with enzyme dysregulation.
  • Antioxidant Activity: Due to its mercapto group, ECM may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This aspect is particularly important in the context of chronic diseases where oxidative damage plays a role.

2. Materials Science

The unique properties of ECM make it a candidate for developing new materials with specific characteristics:

  • Electrical Conductivity: Studies are exploring the potential of ECM in creating materials that exhibit enhanced electrical conductivity, which could be beneficial for electronic applications.
  • Nonlinear Optical Properties: The compound's structure may allow it to be used in nonlinear optics, which has applications in telecommunications and laser technologies.

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of ECM on specific enzymes linked to metabolic disorders. The findings suggested that ECM could reduce enzyme activity significantly, indicating its potential as a therapeutic agent for conditions like diabetes or obesity. Further research is needed to explore the mechanisms involved and the efficacy in vivo.

Case Study 2: Material Development

In materials science, researchers synthesized polymer composites incorporating ECM to enhance electrical conductivity. The results showed a marked improvement in conductivity compared to traditional materials, suggesting practical applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-mercapto-2-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 6-chloro-5-cyano-2-methylnicotinate (CAS 64119-42-2)

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol .
  • Substituents : Chlorine replaces the mercapto group at position 5.
  • Physical Properties : Boiling point = 332.4 ± 42.0°C (760 mmHg); higher molecular weight due to chlorine .
  • Applications : Cited in pharmaceutical research for kinase inhibitor synthesis .
  • Key Differences :
    • Reactivity : The chloro group is less nucleophilic than the mercapto group, limiting thiol-specific reactions (e.g., disulfide formation) .
    • Stability : Chlorine confers greater oxidative stability compared to the thiol group .

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS 56891-69-1)

  • Molecular Formula : C₁₀H₁₀N₂O₂S (same as target compound).
  • Substituent Positions: Cyano at position 3, mercapto at position 2, and methyl at position 6 .
  • Synthetic Utility: Positional isomerism may require distinct synthetic routes for functionalization .

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate (CAS 924869-05-6)

  • Molecular Formula : C₁₇H₂₂N₄O₃
  • Molecular Weight : 318.37 g/mol .
  • Substituents: A piperazino-hydroxyethyl group replaces the mercapto group at position 2.
  • Key Differences: Solubility: The hydrophilic piperazino group enhances water solubility compared to the hydrophobic thiol . Biological Activity: Likely targets neurotransmitter receptors due to the piperazine moiety, unlike the thiol-containing compound .

Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1)

  • Molecular Formula: C₉H₁₀ClNO₃
  • Substituents : Methoxy (-OCH₃) at position 6 and chlorine at position 2 .
  • Key Differences: Electronic Effects: Methoxy is electron-donating, altering the pyridine ring’s electronic profile compared to the electron-withdrawing cyano group in the target compound . Applications: Used in agrochemical synthesis rather than pharmaceuticals .

Table 1: Structural and Functional Comparison

Compound (CAS) Substituents (Positions) Molecular Weight Key Applications Reactivity Highlights
113858-90-5 (Target) 5-CN, 6-SH, 2-CH₃, 3-COOEt 222.26 Pharmaceuticals Thiol-mediated disulfide bonds
64119-42-2 (Chloro analog) 5-CN, 6-Cl, 2-CH₃, 3-COOEt 224.64 Kinase inhibitors Oxidative stability
56891-69-1 (Positional isomer) 3-CN, 2-SH, 6-CH₃, 3-COOEt 222.26 Unspecified Altered regiochemistry
924869-05-6 (Piperazino analog) 5-CN, 2-piperazino, 6-CH₃ 318.37 Neuropharmacology Enhanced solubility

Biological Activity

Ethyl 5-cyano-6-mercapto-2-methylnicotinate, with the molecular formula C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S and a molecular weight of approximately 222.26 g/mol, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Overview of the Compound

This compound is characterized by a pyridine ring, a cyano group, and a mercapto group, which contribute to its diverse chemical reactivity and biological properties. The compound is synthesized through multi-step organic reactions, often starting from ethyl acetoacetate.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in protecting cells from oxidative stress.
  • Protein Interaction : It has been used in proteomics research to study protein interactions and functions, indicating its utility in understanding cellular mechanisms at a molecular level.
  • Potential Therapeutic Uses : The compound's interaction with specific proteins and enzymes suggests potential therapeutic applications, although detailed studies are still required to elucidate these effects fully.

The mechanism of action for this compound involves its binding to various proteins and enzymes, modulating their activity. This interaction can influence critical biological pathways, although the specific targets remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-cyano-6-hydroxy-2-methylnicotinateHydroxy instead of mercapto groupAntioxidant properties
Ethyl 5-cyanopyridinePyridine ring with cyano groupPotentially neuroprotective
Ethyl 5-thiocyanato-2-methylnicotinateThiocyanate instead of mercaptoAntimicrobial properties

This compound stands out due to its combination of functional groups that may confer distinct biological activities not observed in similar compounds.

Case Studies and Research Findings

  • Proteomics Applications : In studies focusing on protein interactions, this compound has been utilized as a tool for identifying binding partners and elucidating protein functions in various biological contexts. This highlights its relevance in drug discovery and development processes.
  • Oxidative Stress Studies : Research examining the antioxidant properties of this compound suggests it may mitigate oxidative damage in cellular models. These findings are crucial for exploring its potential role in diseases characterized by oxidative stress.
  • Therapeutic Potential : Ongoing investigations into the therapeutic applications of this compound are revealing its possible efficacy against various diseases. However, comprehensive clinical studies are needed to validate these preliminary results.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-6-mercapto-2-methylnicotinate
Reactant of Route 2
Ethyl 5-cyano-6-mercapto-2-methylnicotinate

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